molecular formula C17H18N4O4S B2866515 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1334375-76-6

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

Cat. No. B2866515
CAS RN: 1334375-76-6
M. Wt: 374.42
InChI Key: OQHXOOJNCWJAMS-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. A study demonstrated the synthesis of various heterocyclic derivatives, including pyran, pyridine, and pyridazine, which showed significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Role in Drug Metabolism and Pharmacokinetics

Another area of application involves the investigation of structure-metabolism relationships to identify selective antagonists with favorable pharmacokinetic properties. This research has led to the development of analogues with improved metabolic stability, showcasing the compound's role in enhancing drug effectiveness and safety (Humphreys et al., 2003).

Heterocyclic Compound Synthesis

The compound has also been used in the one-pot synthesis of heterocyclic compounds, demonstrating its utility in creating novel chemical entities. This approach has been applied to synthesize imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides, indicating its versatility in organic synthesis (Rozentsveig et al., 2013).

Investigation of Tautomeric Behavior

Sulfonamide derivatives have been widely incorporated in studies, especially in bioorganics and medicinal chemistry. Research focusing on the molecular conformation or tautomeric forms of molecules directly relates to their pharmaceutical and biological activities. This has been exemplified in studies investigating the tautomeric behavior of sulfonamide derivatives using spectroscopic methods (Erturk, Gumus, Dikmen, & Alver, 2016).

Dual Angiotensin II and Endothelin A Receptor Antagonists

The structural elements of sulfonamide derivatives have been merged with those of other antagonists to yield compounds with dual activity for both angiotensin II and endothelin A receptors. This innovative approach highlights the potential for developing multifunctional therapeutic agents (Murugesan et al., 2002).

properties

IUPAC Name

3,5-dimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-12-17(13(2)25-20-12)26(23,24)19-8-9-21-11-18-15(10-16(21)22)14-6-4-3-5-7-14/h3-7,10-11,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHXOOJNCWJAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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